molecular formula C15H20BFO2 B8236728 2-(2-(3-Fluorophenyl)prop-1-en-1-yl)-4455-tetramethyl-132-dioxaborolane

2-(2-(3-Fluorophenyl)prop-1-en-1-yl)-4455-tetramethyl-132-dioxaborolane

Cat. No.: B8236728
M. Wt: 262.13 g/mol
InChI Key: APNJANZSBIUKBV-ZHACJKMWSA-N
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Description

2-(2-(3-Fluorophenyl)prop-1-en-1-yl)-4455-tetramethyl-132-dioxaborolane is a boronic ester derivative known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a fluorophenyl group and a dioxaborolane moiety, making it a versatile intermediate in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-Fluorophenyl)prop-1-en-1-yl)-4455-tetramethyl-132-dioxaborolane typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluorobenzaldehyde and pinacol borane.

    Formation of the Boronic Ester: The aldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form the corresponding alkene. This intermediate is then reacted with pinacol borane under catalytic conditions to form the boronic ester.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction temperature is typically maintained between 0°C and room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Automation and optimization of reaction conditions, such as temperature, pressure, and solvent choice, are crucial for large-scale synthesis. Catalysts like palladium or nickel complexes are often employed to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-Fluorophenyl)prop-1-en-1-yl)-4455-tetramethyl-132-dioxaborolane undergoes several types of chemical reactions:

    Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or phenol.

    Reduction: Reduction reactions can convert the alkene moiety to an alkane.

    Substitution: The boronic ester group can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) are typical in Suzuki-Miyaura reactions.

Major Products

    Oxidation: Fluorophenol derivatives.

    Reduction: Saturated boronic esters.

    Substitution: Biaryl compounds, which are valuable in pharmaceuticals and materials science.

Scientific Research Applications

2-(2-(3-Fluorophenyl)prop-1-en-1-yl)-4455-tetramethyl-132-dioxaborolane has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Biology: Investigated for its potential in drug discovery and development, especially in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the synthesis of pharmaceuticals, including anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which 2-(2-(3-Fluorophenyl)prop-1-en-1-yl)-4455-tetramethyl-132-dioxaborolane exerts its effects involves the formation of a boronate complex. In Suzuki-Miyaura cross-coupling, the boronic ester reacts with an aryl halide in the presence of a palladium catalyst, forming a biaryl product. The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps, with the boronate complex playing a crucial role in the transmetalation step.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the fluorophenyl group and dioxaborolane moiety, making it less versatile in certain synthetic applications.

    4-Fluorophenylboronic Acid: Similar in having a fluorophenyl group but lacks the dioxaborolane structure, affecting its reactivity and stability.

    Pinacolborane: A simpler boronic ester without the fluorophenyl group, used in different contexts in organic synthesis.

Uniqueness

2-(2-(3-Fluorophenyl)prop-1-en-1-yl)-4455-tetramethyl-132-dioxaborolane is unique due to its combination of a fluorophenyl group and a dioxaborolane moiety, which enhances its reactivity and stability in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical and materials science applications.

This compound’s versatility and unique structure make it a significant tool in modern organic synthesis, with broad applications across multiple scientific disciplines.

Properties

IUPAC Name

2-[(E)-2-(3-fluorophenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BFO2/c1-11(12-7-6-8-13(17)9-12)10-16-18-14(2,3)15(4,5)19-16/h6-10H,1-5H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNJANZSBIUKBV-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C(C)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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